molecular formula C22H24N4O5 B2567119 1-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-methoxyphenyl)urea CAS No. 1021050-73-6

1-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-methoxyphenyl)urea

Cat. No.: B2567119
CAS No.: 1021050-73-6
M. Wt: 424.457
InChI Key: HTUJHDLRJUSVPZ-UHFFFAOYSA-N
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Description

1-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C22H24N4O5 and its molecular weight is 424.457. The purity is usually 95%.
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Scientific Research Applications

Urea Derivatives in Drug Design

Urea derivatives hold significant importance in medicinal chemistry due to their unique hydrogen-bonding capabilities, making them crucial for drug-target interactions. They have been incorporated into small molecules displaying a broad range of bioactivities, including modulation of selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. This highlights the versatility of urea derivatives in enhancing the efficacy and safety of pharmaceuticals (Jagtap et al., 2017).

Pyridazinone Compounds as Selective Inhibitors

Pyridazinone compounds, known for their selectivity as enzyme inhibitors, represent another area of interest. For example, ABT-963, a vicinally disubstituted pyridazinone, demonstrated significant selectivity and potency as a cyclooxygenase-2 inhibitor. This specificity suggests potential applications in treating inflammation and pain associated with various conditions, underlining the therapeutic potential of pyridazinone derivatives (Asif, 2016).

Organic Carbonates Synthesis

The compound's structure suggests potential utility in the synthesis of organic carbonates through the alcoholysis of urea, a method gaining attention for its green chemistry attributes. Organic carbonates are essential in producing monomers, polymers, surfactants, and plasticizers, with methodologies like urea alcoholysis offering an eco-friendly alternative to traditional processes. This approach aligns with efforts to develop sustainable industrial compounds, demonstrating the broader implications of research on compounds like the one (Shukla & Srivastava, 2017).

Urease and Nitrification Inhibitors

Considering the urea component, research on urease and nitrification inhibitors is relevant, particularly in agricultural settings. These inhibitors play a crucial role in reducing the environmental impact of urea-based fertilizers by decreasing ammonia volatilization and nitrous oxide emissions, thereby enhancing nitrogen use efficiency in crops. This area of research underscores the environmental significance of urea derivatives and related compounds (Ray et al., 2020).

Properties

IUPAC Name

1-[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-29-17-7-5-16(6-8-17)24-22(28)23-12-13-26-21(27)11-9-18(25-26)15-4-10-19(30-2)20(14-15)31-3/h4-11,14H,12-13H2,1-3H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUJHDLRJUSVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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